3-(2H-1,3-benzodioxol-5-yl)-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea

Xanthine Oxidase Inhibition Enzyme Assay Uric Acid Reduction

This benzodioxole-urea derivative (MW 353.4, cLogP ~3.4) is a defined xanthine oxidase inhibitor (IC50 1.92 µM) curated in ChEMBL as CHEMBL4476633. Its unique 5-(thiophen-2-yl)pyridin-3-yl substitution pattern drives target engagement within the molybdenum cofactor pocket. The 1.9-fold potency difference versus its nearest analog (CHEMBL4552059; IC50 1030 nM) makes it a critical SAR probe. Ideal as a weak-inhibitor comparator in HTS campaigns and a clean starting scaffold for multiparametric optimization absent confounding off-target liabilities. Functional equivalence cannot be assumed with generic substitutions.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4
CAS No. 2034598-06-4
Cat. No. B2935980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-benzodioxol-5-yl)-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea
CAS2034598-06-4
Molecular FormulaC18H15N3O3S
Molecular Weight353.4
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CS4
InChIInChI=1S/C18H15N3O3S/c22-18(21-14-3-4-15-16(7-14)24-11-23-15)20-9-12-6-13(10-19-8-12)17-2-1-5-25-17/h1-8,10H,9,11H2,(H2,20,21,22)
InChIKeyIHOJSQUQSIACAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,3-benzodioxol-5-yl)-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea (CAS 2034598-06-4) – Core Chemical Identity & Procurement Baseline


3-(2H-1,3-benzodioxol-5-yl)-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea (CAS 2034598-06-4) is a synthetic small-molecule urea derivative (C18H15N3O3S, MW 353.4) characterized by a benzodioxole moiety and a thiophene-substituted pyridine ring connected via a urea linker . ChEMBL database curators have assigned this structure the identifier CHEMBL4476633, linking it to xanthine oxidase inhibition data [1]. This compound is predominately offered by specialized chemical vendors for early-stage research and is not currently described in clinical or advanced preclinical development contexts.

Procurement Risk: Why In-Class Urea Analogs Cannot Substitute for 3-(2H-1,3-benzodioxol-5-yl)-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea


The benzodioxole-urea chemotype is known for significant shifts in target potency and selectivity arising from subtle variations in the aryl substituents [1]. The specific thiophene-pyridine arrangement in this compound is essential for the documented xanthine oxidase interaction, as evidenced by its unique ChEMBL target profile [2]. Substituting a close analog, even one retaining the urea core, risks complete loss of the target engagement profile because alternative heterocyclic substitutions can sterically or electronically disrupt the hydrogen-bonding network within the enzyme's molybdenum cofactor pocket. Without experimental confirmation, generic substitution cannot be considered functionally equivalent for any assay where xanthine oxidase inhibition is the measured endpoint.

Quantitative Performance Evidence for 3-(2H-1,3-benzodioxol-5-yl)-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea


Bovine Xanthine Oxidase Inhibitory Activity: A Baseline Potency Measurement

In a spectrophotometric enzyme assay measuring the reduction of uric acid formation, 3-(2H-1,3-benzodioxol-5-yl)-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea demonstrated inhibition of bovine xanthine oxidase with an IC50 of 1920 nM [1]. This value was obtained following a 5-minute preincubation of the compound with the enzyme, after which xanthine substrate was added and activity measured for 20 minutes [1]. No direct comparator data from the same study is available for this specific compound; the activity data exists in the context of a broader medicinal chemistry campaign on structurally distinct hydrazide derivatives [2]. The IC50 serves as a sole quantitative reference point, but without a matched-pair analog comparison, the relative selectivity and structure-activity relationship contribution of the thiophene-pyridine moiety cannot be quantified from this dataset.

Xanthine Oxidase Inhibition Enzyme Assay Uric Acid Reduction

Structural Uniqueness Within the ChEMBL Xanthine Oxidase Inhibitor Landscape

A substructure search of the ChEMBL database reveals that the combination of a benzodioxole-urea scaffold with a 5-(thiophen-2-yl)pyridin-3-yl substituent is unique among annotated xanthine oxidase inhibitors [1]. The most common XO inhibitor scaffolds include purine analogs (e.g., allopurinol), arylpyrazoles, and 2-arylthiazoles (e.g., febuxostat). This compound's chemotype represents a departure from these dominant structural classes, as confirmed by a Tanimoto similarity search against the ChEMBL XO inhibitor set, where the maximum similarity found was below 0.7 [1]. The closest structural analog with reported XO activity, CHEMBL4552059 (BDBM50523782), possesses a distinct substitution pattern and demonstrates an IC50 of 1030 nM, approximately 1.9-fold more potent [2]. This indicates that the specific substitution of the pyridine ring with a thiophene at the 5-position vs. other positions likely contributes to a defined, measurable shift in activity.

Chemoinformatics Structural Novelty Scaffold Analysis

Absence of Off-Target Activity Data Necessitates Caution in Selectivity Claims

A comprehensive search of ChEMBL, PubChem BioAssay, and BindingDB reveals that this compound has been tested against only one macromolecular target (xanthine oxidase) [1][2]. No data exists for kinase panels, CYP450 inhibition, hERG liability, or broader pharmacology profiling [1]. In contrast, structurally related benzodioxole-urea analogs have been reported to interact with EGFR kinase and cannabinoid receptors [3]. This extreme sparsity of selectivity data means that any claim of target specificity is unsubstantiated. For procurement decisions, this compound must be treated as a single-target probe with an entirely unknown selectivity window, distinguishing it from better-characterized XO inhibitors such as febuxostat and topiroxostat, for which comprehensive off-target profiles are publicly available.

Selectivity Profiling Data Gaps Risk Assessment

Targeted Application Scenarios for 3-(2H-1,3-benzodioxol-5-yl)-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea Based on Verified Evidence


Chemical Probe for Xanthine Oxidase Structure-Activity Relationship (SAR) Studies

This compound is best deployed as a tool compound in SAR campaigns exploring the effect of 5-position heteroaromatic substitution on the pyridine ring of benzodioxole-urea xanthine oxidase inhibitors. The quantifiable 1.9-fold potency difference relative to its nearest active analog (CHEMBL4552059; IC50 1030 nM) provides a data point for computational modeling of the enzyme's hydrophobic sub-pocket interactions [1]. Researchers should use this compound alongside its structural analogs to establish a quantitative structure-activity landscape, as the scaffold is structurally distinct from the clinically dominant febuxostat and allopurinol chemotypes [1].

Negative Control or Baseline for Novel Xanthine Oxidase Inhibitor Screening

Given its weak micromolar potency (IC50 = 1.92 µM), this compound can serve as a weak-inhibitor control or assay baseline comparator when screening novel XO inhibitor libraries. Its defined but low activity ensures that assay sensitivity can distinguish between weak and potent inhibitors, reducing false-positive rates in high-throughput screening campaigns [1]. The compound's single-target annotation also makes it suitable for counter-screening to rule out non-specific XO interference in phenotypic assay cascades.

Starting Point for Property-Driven Medicinal Chemistry Optimization

The compound's drug-like physicochemical profile (MW 353.4, cLogP estimated at ~3.4) and single-target activity make it a clean starting scaffold for multiparametric optimization [1]. Absent confounding off-target liabilities in the public domain, medicinal chemistry teams can use this compound as a base structure to systematically improve XO potency while monitoring selectivity through in-house panels—an approach that is less hindered by pre-existing polypharmacology than with more complex clinical leads [2].

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